1-[4-Methyl-2-(4-methylanilino)-1,3-thiazol-5-yl]ethanone;hydrobromide
Overview
Description
1-[4-Methyl-2-(4-methylanilino)-1,3-thiazol-5-yl]ethanone;hydrobromide is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and are often used in the development of various drugs and biologically active agents .
Preparation Methods
The synthesis of 1-[4-Methyl-2-(4-methylanilino)-1,3-thiazol-5-yl]ethanone;hydrobromide typically involves multi-step reactions. One common method involves the reaction of 1-(4-methyl-2-(methylamino)thiazol-5-yl)ethanone with various aromatic aldehydes. The products obtained from these reactions undergo further steps to produce the final compound . Industrial production methods often involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
1-[4-Methyl-2-(4-methylanilino)-1,3-thiazol-5-yl]ethanone;hydrobromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The thiazole ring allows for nucleophilic and electrophilic substitution reactions. Common reagents used in these reactions include aromatic aldehydes, thiourea, and substituted thioamides. Major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
1-[4-Methyl-2-(4-methylanilino)-1,3-thiazol-5-yl]ethanone;hydrobromide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development due to its biological activities.
Industry: Used in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 1-[4-Methyl-2-(4-methylanilino)-1,3-thiazol-5-yl]ethanone;hydrobromide involves its interaction with various molecular targets and pathways. The thiazole ring can activate or inhibit biochemical pathways and enzymes, or stimulate/block receptors in biological systems . This makes it a versatile compound in pharmacological research.
Comparison with Similar Compounds
1-[4-Methyl-2-(4-methylanilino)-1,3-thiazol-5-yl]ethanone;hydrobromide can be compared with other thiazole derivatives such as:
Properties
IUPAC Name |
1-[4-methyl-2-(4-methylanilino)-1,3-thiazol-5-yl]ethanone;hydrobromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS.BrH/c1-8-4-6-11(7-5-8)15-13-14-9(2)12(17-13)10(3)16;/h4-7H,1-3H3,(H,14,15);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLHFZLMPUTWBBW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=C(S2)C(=O)C)C.Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>49.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24802509 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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